isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
Description
Isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a secondary amine featuring an isobutyl group (C4H9) and a 1-methylpyrazol-4-ylmethyl substituent. Its molecular formula is C9H17N3, with a molecular weight of 167.24 g/mol.
Properties
Molecular Formula |
C9H18ClN3 |
|---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
2-methyl-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-8(2)4-10-5-9-6-11-12(3)7-9;/h6-8,10H,4-5H2,1-3H3;1H |
InChI Key |
YBJWCXASSZOMKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CN(N=C1)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of N-propyl-1-methylpyrazole-4-methanamine with isobutyl chloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or ether, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine has been explored for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds. Its applications include:
- Calcimimetic Agents : Research indicates that derivatives of pyrazole compounds can act as calcimimetics, which are used to treat conditions like secondary hyperparathyroidism. These compounds interact with calcium-sensing receptors, influencing calcium homeostasis in the body .
- Trypanosomiasis Treatment : The compound has shown promise in the development of inhibitors against Trypanosoma brucei, the causative agent of African sleeping sickness. Modifications in its structure have led to improved solubility and potency against this pathogen .
Structure-Activity Relationship Studies
The compound's structure allows for extensive modifications, leading to significant insights into structure-activity relationships (SAR). For instance:
- Substituent Variations : Research demonstrates that substituents on the pyrazole ring can significantly affect the biological activity of the compound. For example, introducing different functional groups can enhance its efficacy as an inhibitor or alter its pharmacokinetic properties .
Synthesis and Characterization
The synthesis of this compound involves straightforward chemical reactions that yield high purity products suitable for further testing. Techniques such as NMR and FTIR are employed for characterization, ensuring the integrity of the synthesized compounds .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Calcimimetic agent | |
| Various pyrazole derivatives | Trypanosomiasis inhibitors | |
| Substituted pyrazoles | Calcium-sensing receptor modulators |
Table 2: Synthesis Methods and Yields
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| One-pot reductive amination | 85 | |
| Solvent-free condensation | 90 | |
| Standard chemical reactions | 94 |
Case Study 1: Development of Calcimimetics
A study focused on developing calcimimetics derived from this compound demonstrated that specific modifications could enhance receptor binding affinity and improve therapeutic outcomes in animal models .
Case Study 2: Inhibition of Trypanosoma brucei
Research involving various substituted pyrazoles revealed that certain derivatives exhibited significant inhibitory activity against Trypanosoma brucei. The study highlighted the importance of structural modifications in enhancing solubility and potency, paving the way for potential drug development .
Mechanism of Action
The mechanism of action of isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- However, the pyrazole ring introduces polarizable nitrogen atoms, enabling hydrogen bonding and increasing aqueous solubility relative to purely aliphatic amines like isobutylamine .
- Molecular Weight : The target compound (167.24 g/mol) bridges the gap between low-molecular-weight amines (e.g., isobutylamine, 73.14 g/mol) and bulkier analogs like the Category D5 compound (273.38 g/mol) . This intermediate size may balance volatility and stability for pharmaceutical applications.
Hydrogen Bonding and Crystallography
- The pyrazole nitrogen atoms and secondary amine group enable hydrogen-bonding networks, influencing crystal packing and stability.
Biological Activity
Isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the isobutyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The mechanism of action for this compound involves binding to specific enzymes or receptors, which alters their activity and leads to various biological effects. Preliminary studies indicate that this compound may affect cellular signaling and metabolic processes, although the precise molecular targets are still under investigation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For example, compounds similar to this compound have shown effective inhibition of microtubule assembly and induction of apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The following table summarizes findings related to the anticancer activity:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | Apoptosis induction |
| 7d (similar structure) | MDA-MB-231 | 10.0 | Microtubule destabilization |
| 7f (related compound) | HepG2 | 16.78 | Anti-proliferative |
Other Biological Activities
Aside from anticancer effects, this compound may exhibit anti-inflammatory and analgesic properties. Its interactions with various biological targets suggest a broad spectrum of activity that warrants further exploration in therapeutic contexts .
Study 1: Apoptosis Induction in Cancer Cells
A study evaluating the effects of pyrazole derivatives on MDA-MB-231 cells demonstrated that at concentrations as low as 1 μM, significant morphological changes were observed alongside increased caspase-3 activity (up to 1.57 times at 10 μM), indicating strong apoptosis-inducing capabilities .
Study 2: Microtubule Destabilization
Another investigation focused on the microtubule-destabilizing effects of pyrazole-based compounds, revealing that several derivatives could disrupt microtubule assembly at concentrations around 20 μM. This effect is critical for the development of new anticancer agents targeting rapidly dividing cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
